(1S,2S,7S,10S,12S)-2,6,6-Trimethyl-13-methylidenetetracyclo[10.3.1.01,10.02,7]hexadecane
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Overview
Description
Aphidicol-16-ene is a diterpenoid.
Scientific Research Applications
Pheromone Synthesis and Stereochemistry
- Research has shown the synthesis and study of stereochemistry of similar compounds, such as himachalene-type sesquiterpenes, for use as pheromones in flea beetles (Muto, Bando, & Mori, 2004).
Coordination Chemistry and Catalytic Properties
- Nitrogen methylation effects on cation and anion coordination in hexa- and heptaazamacrocycles have been investigated, with implications in catalysis, including ligands similar in structure to the mentioned compound (Bencini et al., 1996).
Material Properties in Binary Mixtures
- Studies on the densities, viscosities, and refractive indices of binary mixtures involving compounds like α-pinene and β-pinene, which have structural similarities, have been conducted to understand their molecular interactions (Comelli, Ottani, Francesconi, & Castellari, 2002).
Diterpenoid Cyclization and Rearrangements
- Research into the dehydration of similar pentamethyltetracyclic compounds by phosphorus oxychloride has been performed to understand the formation of new carbon skeletons and hydrocarbons (Ungur, Barba, Malinovskii, & Vlad, 1988).
ATP Binding by Macrocyclic Receptors
- Synthesis of macrocyclic receptors like 1,10-dimethyl-1,4,7,10,13,16-hexaazacyclooctadecane and their ability to bind ATP in solution has been explored, providing insights into potential biochemical applications (Andrés et al., 1994).
Hydrocarbon Flotation Efficiency
- The effects of inorganic salts on the flotation efficiency of hydrocarbons like hexadecane and pseudocumene have been studied, relevant to industrial separation processes (Mędrzycka & Zwierzykowski, 1988).
Solid-state Conformations and Configurations
- The solid-state conformations and absolute configurations of hexabromocyclododecanes, which have multiple stereocenters similar to the compound , have been investigated for their flame-retardant properties (Heeb et al., 2007).
Properties
CAS No. |
52592-29-7 |
---|---|
Molecular Formula |
C20H32 |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
(1S,2S,7S,10S,12S)-2,6,6-trimethyl-13-methylidenetetracyclo[10.3.1.01,10.02,7]hexadecane |
InChI |
InChI=1S/C20H32/c1-14-8-11-20-13-15(14)12-16(20)6-7-17-18(2,3)9-5-10-19(17,20)4/h15-17H,1,5-13H2,2-4H3/t15-,16-,17-,19-,20-/m0/s1 |
InChI Key |
GNNRCBBKCVNPSC-TXTPUJOMSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@@H]3[C@@]24CCC(=C)[C@@H](C3)C4)(C)C |
SMILES |
CC1(CCCC2(C1CCC3C24CCC(=C)C(C3)C4)C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3C24CCC(=C)C(C3)C4)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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